4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine
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Overview
Description
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 4 and 6, a phenylmethoxy group at position N, and an amine group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrimidine and aminopyrimidine derivatives are biologically important as they occur in nature as components of nucleic acids . Some aminopyrimidine derivatives are used as antifolate drugs .
Mode of Action
It’s known that the compound has been protonated due to the migration of the proton from the carboxyl group of the 2-hydroxybenzoate . This is accompanied by an increase in the internal angle around N1 (C1–N1–C4 121.17) compared to 116.2° in neutral pyrimidine . All other parameters are typical of aromatic heterocycles .
Biochemical Pathways
It’s known that aminopyrimidines and their derivatives, which are often encountered in biological systems, are capable of forming either supramolecular homosynthons or supramolecular heterosynthons .
Result of Action
It’s known that the neighboring two pyrimidine are bridged by n3–h3a···n2 hydrogen bonds, and the constituting dimers are linked together to form a discrete unit . These units, in turn, are linked together by C–H···O interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine. This intermediate can be synthesized from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly reagents to minimize waste and improve yield. The use of dimethyl carbonate as a methylating agent is preferred due to its non-toxic and pollution-free nature .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylmethanol, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce reduced pyrimidine derivatives.
Scientific Research Applications
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyrimidine compounds.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of 4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine.
4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
4,6-diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group and dimethyl substitutions contribute to its potential as a versatile intermediate in synthetic chemistry and its exploration in various scientific research applications.
Properties
IUPAC Name |
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-11(2)15-13(14-10)16-17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQRXPYELZNDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NOCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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